molecular formula C9H10F2N2OS B13261891 2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide

2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide

Cat. No.: B13261891
M. Wt: 232.25 g/mol
InChI Key: ARMQGFUXCCJQQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-[(difluoromethyl)sulfanyl]aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
  • 2-Amino-N-{2-[(methylthio)phenyl}acetamide
  • 2-Amino-N-{2-[(ethylthio)phenyl}acetamide

Uniqueness

2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C9H10F2N2OS

Molecular Weight

232.25 g/mol

IUPAC Name

2-amino-N-[2-(difluoromethylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C9H10F2N2OS/c10-9(11)15-7-4-2-1-3-6(7)13-8(14)5-12/h1-4,9H,5,12H2,(H,13,14)

InChI Key

ARMQGFUXCCJQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)SC(F)F

Origin of Product

United States

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